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Compound of Interest

Compound Name: Ronacaleret Hydrochloride

Cat. No.: B1679520 Get Quote

For Immediate Release

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive analysis of the clinical trial data and the reasons behind

the discontinuation of Ronacaleret Hydrochloride's development for postmenopausal

osteoporosis and fracture healing.

Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for Ronacaleret Hydrochloride?

A1: Ronacaleret Hydrochloride is a small molecule antagonist of the calcium-sensing

receptor (CaSR). By blocking the CaSR on the surface of the parathyroid gland, it was

designed to induce a transient release of endogenous parathyroid hormone (PTH). The

therapeutic hypothesis was that this intermittent PTH elevation would stimulate bone formation,

thereby increasing bone mass and reducing fracture risk in individuals with osteoporosis.

Q2: Why did Ronacaleret Hydrochloride fail in clinical trials?

A2: The clinical development of Ronacaleret Hydrochloride was terminated primarily due to a

lack of convincing efficacy and concerns about its safety profile.[1] Key reasons for its failure

include:
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Modest and Inconsistent Efficacy: While Ronacaleret did show a modest increase in

trabecular bone mineral density (BMD) in the lumbar spine, this effect was significantly less

than that observed with the active comparator, teriparatide.[2][3] Furthermore, this limited

anabolic effect was offset by a decrease in BMD at cortical bone sites, such as the hip.[2][3]

Induction of Mild Hyperparathyroidism: The prolonged elevation of PTH levels following

Ronacaleret administration led to a physiological state resembling mild hyperparathyroidism.

[2][3][4] This was associated with increased serum and urinary calcium levels, raising

concerns about the long-term consequences of sustained hypercalcemia and hypercalciuria.

[4]

Lack of Efficacy in Fracture Healing: A Phase II clinical trial (NCT00548496) investigating the

effect of Ronacaleret on the healing of distal radius fractures was terminated early for futility.

The drug showed no significant improvement in the time to radiographic fracture healing or

other clinical outcomes compared to placebo.[5]

Q3: What were the key clinical trials for Ronacaleret Hydrochloride?

A3: The two main clinical trials that informed the decision to halt the development of

Ronacaleret were:

NCT00471237: A randomized, placebo-controlled, dose-ranging study evaluating the effect

of Ronacaleret on bone mineral density in postmenopausal women with low BMD.

NCT00548496: A randomized, double-blind, placebo-controlled Phase II clinical trial

assessing the efficacy of Ronacaleret in accelerating the healing of distal radius fractures.

Troubleshooting Experimental Discrepancies
Issue: Observing an increase in trabecular BMD but a decrease in cortical BMD in preclinical

models.

Potential Explanation: This observation is consistent with the clinical findings for Ronacaleret.

The prolonged elevation of PTH induced by the CaSR antagonist likely leads to differential

effects on bone compartments. While intermittent PTH stimulation is known to be anabolic for

trabecular bone, more sustained elevations can lead to increased bone resorption, particularly

at cortical sites. This is a hallmark of a hyperparathyroid-like state. It is crucial to closely
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monitor both bone formation and resorption markers to understand the net effect on different

bone envelopes.

Issue: Inconsistent or modest effects on bone formation markers in vitro or in vivo.

Potential Explanation: The clinical trials with Ronacaleret demonstrated that while it could

increase PTH levels, the downstream effects on bone formation were not as robust as

expected. This could be due to several factors, including:

"On-target" effects outside the parathyroid gland: CaSRs are present on osteoblasts. It is

possible that antagonizing these receptors directly at the site of bone formation could

counteract the anabolic signals from the increased PTH levels.

Pharmacokinetic/Pharmacodynamic Profile: The duration and peak of PTH elevation are

critical for achieving a net anabolic effect. The prolonged, rather than pulsatile, PTH profile

induced by Ronacaleret may have favored bone resorption over formation.

Quantitative Data Summary
The following tables summarize the key efficacy data from the NCT00471237 clinical trial.

Table 1: Percentage Change from Baseline in Lumbar Spine BMD at 12 Months

Treatment Group Mean Percentage Change (%)

Placebo -

Ronacaleret 100 mg daily 0.3

Ronacaleret 200 mg daily 1.6

Ronacaleret 300 mg daily 1.3

Ronacaleret 400 mg daily 1.1

Alendronate 70 mg weekly 4.5

Teriparatide 20 µg daily 9.1

Data adapted from Fitzpatrick LA, et al. J Clin Endocrinol Metab. 2011.[2]
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Table 2: Percentage Change from Baseline in Total Hip BMD at 12 Months

Treatment Group Mean Percentage Change (%)

Ronacaleret (all doses) Small decreases observed

Alendronate 70 mg weekly Increase observed

Teriparatide 20 µg daily Increase observed

Qualitative summary based on data from Fitzpatrick LA, et al. J Clin Endocrinol Metab. 2011.[2]

Table 3: Results of the Fracture Healing Trial (NCT00548496)

Treatment Group
Median Time to Radiographic Fracture
Healing (days)

Placebo 74

Ronacaleret 200 mg twice daily 65

Ronacaleret 400 mg once daily 68

The differences between the groups were not statistically significant. The trial was terminated

early for futility. Data adapted from Fitzpatrick LA, et al. Bone. 2011.[5]

Experimental Protocols
NCT00471237: Bone Mineral Density Study

Study Design: A randomized, placebo-controlled, dose-ranging trial.

Participants: 569 postmenopausal women with low bone mineral density.

Interventions:

Ronacaleret: 100, 200, 300, or 400 mg orally once daily.

Placebo: Orally once daily.
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Active Comparators: Alendronate 70 mg orally once weekly; Teriparatide 20 µg

subcutaneously once daily (open-label).

Duration: 12 months.

Primary Outcome: Percentage change from baseline in lumbar spine BMD at 12 months.

BMD Assessment: Bone mineral density of the spine and hip was assessed by dual-energy

x-ray absorptiometry (DXA). A subset of patients also underwent quantitative computed

tomography (QCT) of the spine and hip.

Biochemical Markers: Serum and urine markers of bone turnover were measured at baseline

and various time points throughout the study.

NCT00548496: Fracture Healing Study

Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.

Participants: 85 male and female subjects with a closed, unilateral, extra-articular fracture of

the distal radius.

Interventions:

Ronacaleret 200 mg twice daily.

Ronacaleret 400 mg once daily.

Matching placebo.

Duration: 12 weeks.

Primary Outcome: Time to radiographic fracture healing.

Assessment of Fracture Healing: Assessed by radiographs and quantitative computed

tomography (CT).

Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
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Caption: Activation of the CaSR by extracellular calcium leads to decreased PTH secretion.

Ronacaleret inhibits this pathway.

Ronacaleret Clinical Trial Workflow
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Osteoporosis Trial (NCT00471237)

Fracture Healing Trial (NCT00548496)

Development Decision

Patient Screening:
Postmenopausal women

with low BMD

Randomization

Treatment Arms (12 months):
- Ronacaleret (4 doses)

- Placebo
- Alendronate
- Teriparatide

Primary Endpoint:
Change in Lumbar Spine BMD

Secondary Endpoints:
- Hip BMD

- Bone Turnover Markers

Outcome:
Modest spine BMD increase,

Hip BMD decrease

Development
Discontinued

Patient Screening:
Distal Radius Fracture

Randomization

Treatment Arms (12 weeks):
- Ronacaleret (2 doses)

- Placebo

Primary Endpoint:
Time to Radiographic Healing

Interim Analysis

Outcome:
Terminated for Futility
(No significant effect)
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Caption: Workflow of the two key clinical trials for Ronacaleret leading to the discontinuation of

its development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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